molecular formula C21H25N3O4S B564492 7-Hydroxy-11-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one CAS No. 1185170-04-0

7-Hydroxy-11-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one

Cat. No. B564492
M. Wt: 415.508
InChI Key: PUDUSSVBGMRCCM-UHFFFAOYSA-N
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Description

This compound is a derivative of dibenzo[b,f][1,4]thiazepine . It is a metabolite of Quetiapine, a Benzothiazepine with mixed serotonin and dopamine receptor antagonistic properties used as an antipsychotic . The CAS number for this compound is 1185170-04-0.


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves reacting piperazine and piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride. This is then reacted with 2-(2-chloroethoxy)ethanol in a solvent. After the reaction is complete, the mixture is filtered to recover piperazine dihydrochloride, which is dried for repeated use. The filtrate is then evaporated to remove the solvent, yielding a high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine crude product. This crude product is then subjected to vacuum reduced pressure rectification to obtain the high-purity product .


Molecular Structure Analysis

The molecular formula of this compound is C21H25N3O4S. It contains a dibenzo[b,f][1,4]thiazepine ring system, which is substituted at the 11-position with a piperazine ring. The piperazine ring is further substituted at the 4-position with a 2-(2-hydroxyethoxy)ethyl group .


Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions, including the reaction of piperazine with piperazine dihydrochloride, and the reaction of the resulting piperazine monohydrochloride with 2-(2-chloroethoxy)ethanol .


Physical And Chemical Properties Analysis

The compound is a colourless to light yellow viscous liquid . Its molecular weight is 415.508.

Future Directions

The compound is an important intermediate in the synthesis of Quetiapine, a widely used antipsychotic medication . Future research may focus on improving the synthesis process, reducing impurities, and exploring potential new therapeutic applications.

properties

IUPAC Name

6-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]-11-oxobenzo[b][1,4]benzothiazepin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c25-12-14-28-13-11-23-7-9-24(10-8-23)21-17-3-1-2-4-19(17)29(27)20-15-16(26)5-6-18(20)22-21/h1-6,15,25-26H,7-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDUSSVBGMRCCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)O)S(=O)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675958
Record name 7-Hydroxy-11-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy Quetiapine S-Oxide

CAS RN

1185170-04-0
Record name 7-Hydroxy quetiapine S-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185170040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-11-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}-5H-5lambda~4~-dibenzo[b,f][1,4]thiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXY QUETIAPINE S-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIZ2IDE7O4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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